molecular formula C7H11NO3 B12977698 Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate

Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate

Cat. No.: B12977698
M. Wt: 157.17 g/mol
InChI Key: HKDYCDAEOZWGAO-UHFFFAOYSA-N
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Description

Methyl 2-oxa-5-azabicyclo[221]heptane-1-carboxylate is a bicyclic compound that features both oxygen and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (MCPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with MCPBA can yield epoxides, while reduction with LiAlH4 can produce amines.

Scientific Research Applications

Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: This compound can be used as a probe to study biological processes involving nitrogen and oxygen atoms.

    Industry: It can be used in the production of polymers and other materials with unique properties.

Mechanism of Action

The mechanism by which methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-oxa-5-azabicyclo[2.2.1]heptane: This compound shares a similar bicyclic structure but lacks the ester functional group.

    7-oxabicyclo[2.2.1]heptane: Another bicyclic compound with an oxygen atom in the ring, but with different functional groups.

Uniqueness

Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate is unique due to the presence of both oxygen and nitrogen atoms within its bicyclic structure, as well as the ester functional group. This combination of features makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate

InChI

InChI=1S/C7H11NO3/c1-10-6(9)7-2-5(3-11-7)8-4-7/h5,8H,2-4H2,1H3

InChI Key

HKDYCDAEOZWGAO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC(CO1)NC2

Origin of Product

United States

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